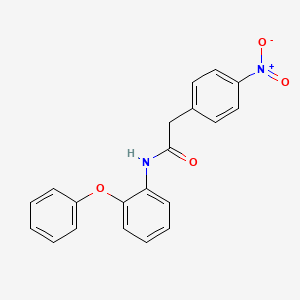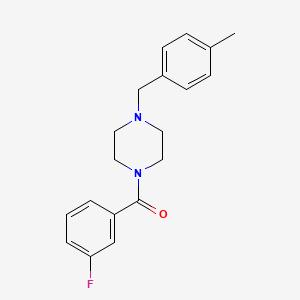
diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate is a compound that belongs to the class of thiophene carboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate is not well understood. However, it has been suggested that it may inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells. It has also been shown to have an inhibitory effect on acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine in the brain, making it a potential drug for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate has been shown to have various biochemical and physiological effects. It has been reported to have a cytotoxic effect on cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in cancer cell proliferation. It has also been shown to have an inhibitory effect on acetylcholinesterase, which could potentially improve cognitive function in patients with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate is its versatility in various fields of scientific research. It can be used as a building block for the synthesis of new materials and as a fluorescent sensor for the detection of metal ions. However, one of the limitations of diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate is its limited solubility in water, which can hinder its application in certain experiments.
Direcciones Futuras
There are many potential future directions for the research on diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate. One of the significant future directions is the development of new materials using diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate as a building block. It can also be further investigated for its potential as an anti-cancer agent and as a drug for the treatment of Alzheimer's disease. Furthermore, its potential as a fluorescent sensor for the detection of metal ions can be explored further. The development of new synthesis methods to improve the yield and purity of the compound can also be a future direction of research.
Conclusion:
In conclusion, diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate is a compound with significant potential applications in various fields of scientific research. Its versatility as a building block for the synthesis of new materials and as a fluorescent sensor for the detection of metal ions makes it an attractive compound for research. Its potential as an anti-cancer agent and drug for the treatment of Alzheimer's disease also warrants further investigation. While there are limitations to its application in certain experiments, the future directions of research on diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate are promising, and it is an exciting compound for scientific research.
Métodos De Síntesis
The synthesis of diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate involves the reaction between 3-methylthiophene-2,4-dicarboxylic acid and formamide in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with diethylamine to obtain the final compound. This method has been reported to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
Diethyl 5-(formylamino)-3-methyl-2,4-thiophenedicarboxylate has shown potential applications in various fields of scientific research. One of the significant applications is in the field of material science, where it has been used as a building block for the synthesis of new materials with unique properties. It has also been used in the synthesis of fluorescent sensors for the detection of metal ions. In the field of medicine, it has been investigated for its potential as an anti-cancer agent and as a drug for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
diethyl 5-formamido-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-4-17-11(15)8-7(3)9(12(16)18-5-2)19-10(8)13-6-14/h6H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIPYSDGLDREDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-formamido-3-methylthiophene-2,4-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5806053.png)



![ethyl {2-[(2,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5806079.png)



![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5806145.png)
![3-(2-phenylethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B5806146.png)


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5806177.png)
